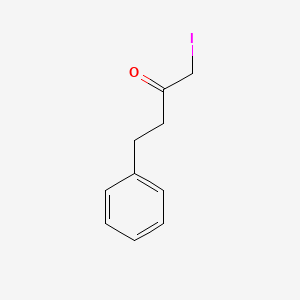
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a tetradecanamide backbone, with a methoxyphenyl group and a hydroxy group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with tetradecanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The resulting product is then treated with hydroxylamine hydrochloride to introduce the hydroxy group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of N-hydroxy-2-(4-methoxyphenyl)sulfonyl-2-tetradecanone.
Reduction: Formation of N-hydroxy-2-(4-methoxyphenyl)sulfanyltetradecanamide.
Substitution: Formation of N-hydroxy-2-(4-substituted-phenyl)sulfonyltetradecanamide.
Aplicaciones Científicas De Investigación
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the sulfonyl group can participate in electrostatic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-hydroxy-2-(4-methoxyphenyl)sulfonyl-D-serinamide
- N-hydroxy-2-(4-methoxyphenyl)sulfonyl-4-benzyloxycarbonyl-piperazine-2-carboxamide
Uniqueness
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide is unique due to its long tetradecanamide backbone, which imparts distinct physicochemical properties compared to other sulfonamides. This structural feature can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
212766-02-4 |
|---|---|
Fórmula molecular |
C21H35NO5S |
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide |
InChI |
InChI=1S/C21H35NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-20(21(23)22-24)28(25,26)19-16-14-18(27-2)15-17-19/h14-17,20,24H,3-13H2,1-2H3,(H,22,23) |
Clave InChI |
ZGEUEQMPAIUHSM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C(=O)NO)S(=O)(=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



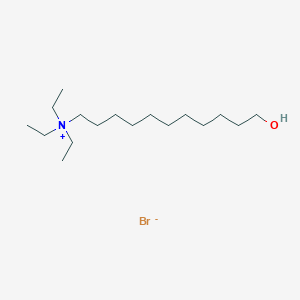
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B14237207.png)
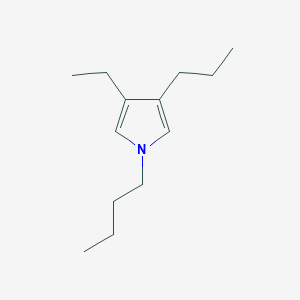
![1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde](/img/structure/B14237238.png)
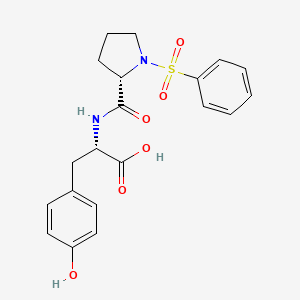

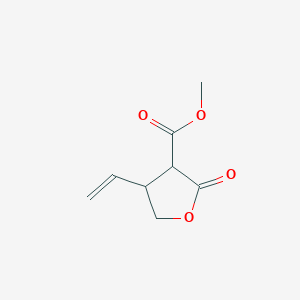
![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)
![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)
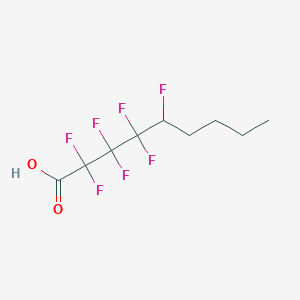

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]](/img/structure/B14237273.png)
